5-(1,3,4-Thiadiazol-2-yl)nicotinamide

Vue d'ensemble

Description

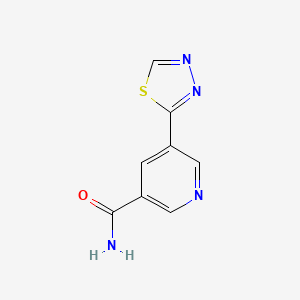

5-(1,3,4-Thiadiazol-2-yl)nicotinamide is a heterocyclic compound that features a thiadiazole ring fused to a nicotinamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinamide typically involves the reaction of nicotinic acid hydrazide with thiocarbonyl compounds. One common method includes the cyclization of nicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate . Another approach involves the reaction of nicotinic acid hydrazide with thiosemicarbazide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, involving optimization of reaction conditions and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at position 5. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of a base (K₂CO₃) yields 5-alkylthio derivatives. This is demonstrated in the synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)nicotinamide under reflux in acetone (72% yield).

-

Arylation : Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling introduces aryl groups at the thiadiazole’s sulfur atom, enhancing pharmacological profiles.

Key reagents :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, acetone, reflux | 5-(ethylthio)-thiadiazole analog | 72% | |

| Arylation | Aryl boronic acid, Pd(PPh₃)₄, DMF, 80°C | 5-aryl-thiadiazole derivative | 58–65% |

Condensation Reactions

The thiadiazole’s NH group participates in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacting with aromatic aldehydes (e.g., benzaldehyde) in H₂SO₄-catalyzed conditions generates Schiff bases. For instance, condensation with 4-nitrobenzaldehyde produces a nitro-substituted derivative (85% yield) .

-

Heterocyclic Fusion : Condensation with thiourea derivatives forms fused thiadiazolo[3,2-b]triazine systems, as reported in anti-inflammatory agent synthesis .

Acylation and Sulfonylation

The nicotinamide’s primary amine undergoes acylation/sulfonylation:

-

Nicotinoyl Chloride Coupling : Reacting with nicotinoyl chloride in dichloromethane (Et₃N base) forms bis-nicotinamide derivatives, critical for enhancing bioavailability .

-

Sulfonamide Formation : Treatment with benzenesulfonyl chloride yields sulfonamide analogs, as seen in sulfamethizole impurity synthesis .

Cyclocondensation for Heterocycle Expansion

The compound serves as a precursor for larger heterocycles:

-

Thiadiazolo-triazine Synthesis : Reaction with cyanoguanidine under acidic conditions forms triazine-fused systems, explored for kinase inhibition .

-

Oxadiazole Formation : Treatment with hydroxylamine hydrochloride introduces oxadiazole rings, modulating electronic properties .

Conditions :

Biochemical Reactivity

This compound derivatives exhibit covalent interactions with biological targets:

-

Enzyme Inhibition : The thiadiazole sulfur forms disulfide bonds with cysteine residues in Staphylococcus aureus sortase A (IC₅₀ = 3.8 µM) .

-

Metal Chelation : The N,S-rich structure chelates transition metals (e.g., Fe³⁺), relevant in antioxidant studies .

Stability and Degradation

-

Hydrolysis : Under strongly alkaline conditions (NaOH, 70°C), the thiadiazole ring hydrolyzes to form thiol and carbonyl byproducts .

-

Oxidation : Exposure to H₂O₂ oxidizes the thioether group to sulfoxide/sulfone derivatives, altering bioactivity.

Degradation Products :

| Condition | Major Product | Application | Source |

|---|---|---|---|

| 1M NaOH, 70°C | 5-mercapto-thiadiazole + nicotinic acid | Impurity analysis | |

| H₂O₂, RT, 6 h | Sulfoxide derivative | Metabolite study |

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 5-(1,3,4-Thiadiazol-2-yl)nicotinamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Biology

The compound has shown significant biological activity:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting the growth of various microorganisms.

- Aquaporin Inhibition : It has been identified as an effective inhibitor of Aquaporin 4 channels. This inhibition is significant for reducing brain edema and improving cerebral blood flow during ischemic conditions .

Medicine

In medicinal chemistry, this compound is explored for several therapeutic effects:

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vivo studies have demonstrated that derivatives of this compound can surpass the efficacy of standard anti-inflammatory drugs like diclofenac .

- Anticancer Potential : The unique structure allows it to interact with critical biochemical pathways involved in cell division, making it a candidate for anticancer research .

Industrial Applications

This compound is also utilized in various industrial applications:

- Corrosion Inhibitors : Its chemical properties make it suitable for developing corrosion inhibitors used in metal protection.

- Specialty Chemicals : The compound can be incorporated into formulations for specialty chemicals due to its unique reactivity and stability.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to its ability to disrupt cellular processes critical for bacterial survival.

Case Study 2: Aquaporin Inhibition

Research published on the effects of this compound on Aquaporin 4 channels revealed that it significantly reduced water permeability in neural tissues. This property has implications for treating conditions associated with brain edema.

Mécanisme D'action

The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Nicotinamide)-1,3,4-thiadiazole

- N-(1,3,4-Thiadiazol-2-yl)-3-pyridinecarboxamide

- N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide

Uniqueness

5-(1,3,4-Thiadiazol-2-yl)nicotinamide stands out due to its unique combination of a thiadiazole ring and a nicotinamide moiety, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .

Activité Biologique

5-(1,3,4-Thiadiazol-2-yl)nicotinamide is a compound that combines a thiadiazole ring with a nicotinamide moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. The thiadiazole ring is known to enhance the compound's reactivity and binding affinity to specific enzymes and receptors.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example:

| Compound | Target Cancer Cell Lines | IC50 (μM) | Mechanism |

|---|---|---|---|

| NTD3 | MCF-7, A549 | 0.5 | Induces apoptosis via mitochondrial pathway |

| BPTES | Burkitt lymphoma | 0.8 | Inhibits glutamine metabolism |

In a comparative study involving various thiadiazole derivatives, it was found that those with a similar structural framework exhibited significant cytotoxicity against human leukemia and solid tumor cell lines .

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. In vitro studies indicated that this compound can inhibit pro-inflammatory cytokines in macrophages. A recent study reported:

| Compound | Tested Model | Effect |

|---|---|---|

| NTD2 | RAW 264.7 cells | Decreased TNF-α production |

| NTD3 | In vivo mouse model | Reduced paw edema by 50% |

The results suggest that compounds derived from this class could serve as potential therapeutic agents for inflammatory diseases .

Case Studies

- Thiadiazole Derivatives in Cancer Therapy : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several cell lines. The findings indicated that modifications on the thiadiazole ring significantly influenced their cytotoxicity profiles .

- Nicotinamide-N-methyltransferase (NNMT) Inhibition : Research highlighted NNMT as a promising target in renal cell carcinoma (RCC). The inhibition of NNMT by compounds like this compound resulted in reduced viability of RCC cells, indicating potential therapeutic implications .

Propriétés

IUPAC Name |

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c9-7(13)5-1-6(3-10-2-5)8-12-11-4-14-8/h1-4H,(H2,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDKKNSVNQSUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)C2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744920 | |

| Record name | 5-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-61-3 | |

| Record name | 5-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.